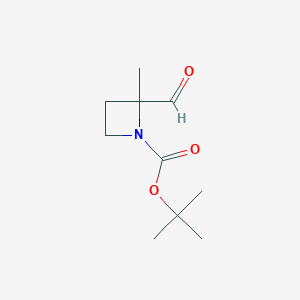
Tert-butyl2-formyl-2-methylazetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-formyl-2-methylazetidine-1-carboxylate is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl ester group, a formyl group, and a methyl group attached to the azetidine ring. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-formyl-2-methylazetidine-1-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the formyl and tert-butyl ester groups. One common synthetic route starts with the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions to form the azetidine ring. The formyl group can then be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3. The tert-butyl ester group is usually introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of tert-butyl 2-formyl-2-methylazetidine-1-carboxylate may involve optimized versions of the laboratory-scale synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-formyl-2-methylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups through transesterification or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alcohols (for transesterification), nucleophiles (for substitution)
Major Products Formed
Oxidation: Tert-butyl 2-carboxy-2-methylazetidine-1-carboxylate
Reduction: Tert-butyl 2-hydroxymethyl-2-methylazetidine-1-carboxylate
Substitution: Various esters or substituted azetidines depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-formyl-2-methylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drug candidates and bioactive compounds.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 2-formyl-2-methylazetidine-1-carboxylate depends on its specific application and the target molecule it interacts with. In general, the formyl group can participate in nucleophilic addition reactions, while the azetidine ring can undergo ring-opening reactions under certain conditions. The tert-butyl ester group provides steric protection and can be hydrolyzed under acidic or basic conditions to release the active azetidine derivative.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 2-formylazetidine-1-carboxylate: Lacks the methyl group, which may affect its reactivity and steric properties.
Tert-butyl 2-methylazetidine-1-carboxylate: Lacks the formyl group, which may reduce its versatility in chemical reactions.
2-Formyl-2-methylazetidine-1-carboxylate: Lacks the tert-butyl ester group, which may affect its stability and solubility.
Uniqueness
Tert-butyl 2-formyl-2-methylazetidine-1-carboxylate is unique due to the combination of the formyl, methyl, and tert-butyl ester groups on the azetidine ring. This unique structure imparts specific reactivity and stability characteristics, making it a valuable compound in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C10H17NO3 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
tert-butyl 2-formyl-2-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-6-5-10(11,4)7-12/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
QHSUYIZPUHRULC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN1C(=O)OC(C)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



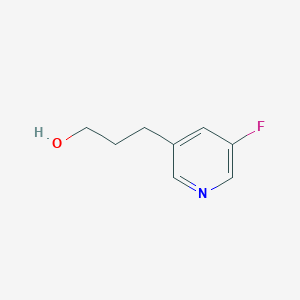
![Ethyl 3-{[(3-bromophenyl)methyl]amino}propanoate](/img/structure/B13501117.png)
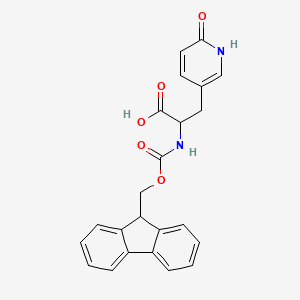
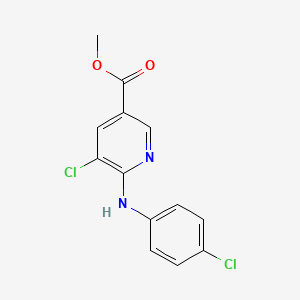

![1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13501137.png)
![4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B13501145.png)
![4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid](/img/structure/B13501155.png)
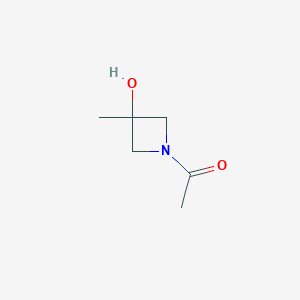
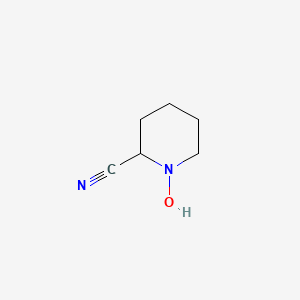
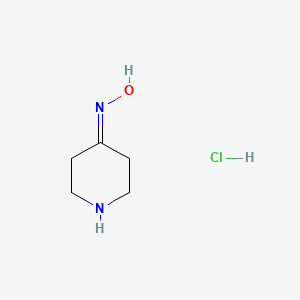
amine](/img/structure/B13501191.png)
![2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13501194.png)
